3-O-メチルケルセチン四酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

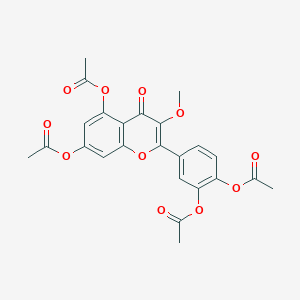

3-O-Methylquercetin tetraacetate is a derivative of quercetin, a naturally occurring flavonoid found in various plants. This compound is known for its potent antiplatelet activity, which makes it a valuable agent in preventing platelet aggregation induced by arachidonic acid, collagen, and platelet-activating factor . The molecular formula of 3-O-Methylquercetin tetraacetate is C24H20O11, and it has a molecular weight of 484.41 g/mol .

科学的研究の応用

Anti-Inflammatory Effects

Research has demonstrated that QMTA exhibits significant anti-inflammatory properties, particularly in models of asthma. A study revealed that QMTA effectively suppresses airway hyperresponsiveness induced by ovalbumin in sensitized guinea pigs. The compound was shown to inhibit the release of inflammatory cytokines such as IL-2, IL-4, and TNF-alpha, which are critical mediators in allergic responses . The IC50 values for QMTA indicated a stronger inhibitory effect on phosphodiesterase (PDE) enzymes compared to its parent compound, quercetin, suggesting enhanced therapeutic potential for asthma management .

Bronchodilator Activity

In vivo studies have indicated that QMTA can induce bronchodilation. It was found to relax tracheal smooth muscle in a concentration-dependent manner, providing a mechanism for alleviating bronchoconstriction associated with asthma . This bronchodilator effect is crucial for improving airflow in asthmatic patients and highlights the potential use of QMTA as a therapeutic agent in respiratory diseases.

Antiviral Properties

QMTA has also been investigated for its antiviral capabilities. Notably, it has been identified as one of the active components in elderberry extracts that inhibit the influenza A virus (H1N1) in vitro. The compound's antiviral activity was comparable to that of oseltamivir (Tamiflu), suggesting its potential as an alternative treatment for viral infections . However, further studies are needed to explore its clinical efficacy and safety.

Asthma Treatment

A pivotal study conducted on the effects of QMTA on ovalbumin-induced airway inflammation showed that treatment with QMTA significantly reduced eosinophil counts and inflammatory cytokine levels in bronchoalveolar lavage fluid (BALF) of mice . The results indicated that QMTA could be a promising candidate for developing new asthma therapies.

Synthesis and Pharmacological Evaluation

The synthesis of QMTA has been optimized to enhance yield and purity. Research indicates that the methylation process improves the pharmacological profile of quercetin derivatives, leading to increased bioactivity against various disease models .

Comparative Efficacy with Other Flavonoids

In comparative studies, QMTA has demonstrated superior efficacy over other flavonoids like kaempferol and luteolin in reducing airway inflammation and hyperresponsiveness . This positions QMTA as a leading candidate for further development in treating allergic diseases.

Data Summary Table

作用機序

Target of Action

3-O-Methylquercetin tetraacetate primarily targets phosphodiesterase (PDE) enzymes , specifically PDE3 and PDE4 . It also has a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It significantly inhibits cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase activity . This inhibition leads to a decrease in the degradation of cAMP and cGMP, resulting in their accumulation within cells .

Biochemical Pathways

The accumulation of cAMP and cGMP affects various biochemical pathways. These cyclic nucleotides are second messengers in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. They also play a role in the relaxation of smooth muscles, such as those found in the trachea .

Pharmacokinetics

Quercetin is glucuronidated, sulfated, or methylated in the human body . Similar metabolic pathways may apply to 3-O-Methylquercetin tetraacetate.

Result of Action

The inhibition of PDE activity and the subsequent accumulation of cAMP and cGMP lead to various cellular effects. For instance, 3-O-Methylquercetin tetraacetate has been shown to relax histamine, carbachol, and KCl-induced precontractions in guinea pig trachea . It also has a potent antiplatelet effect .

Action Environment

The action of 3-O-Methylquercetin tetraacetate can be influenced by various environmental factors. For example, the presence of certain ions and the pH can affect the chemical stability of quercetin Similarly, these factors might also influence the stability and efficacy of 3-O-Methylquercetin tetraacetate

生化学分析

Biochemical Properties

3-O-Methylquercetin tetraacetate interacts with various biomolecules, particularly enzymes involved in platelet aggregation . It has been found to inhibit cAMP and cGMP-phosphodiesterase (PDE), with IC50 values ranging from 1.6-86.9 μM for PDE1-PDE5 .

Cellular Effects

The compound has been shown to have potent effects on cell viability. For instance, it has been found to reduce the viability of A375 human amelanotic melanoma cancer cell lines in a time- and dose-dependent manner . It also has a significant antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .

Molecular Mechanism

At the molecular level, 3-O-Methylquercetin tetraacetate exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the activity of cAMP and cGMP-phosphodiesterase (PDE), enzymes that play a crucial role in cellular signal transduction .

Temporal Effects in Laboratory Settings

It has been observed that the compound’s antiplatelet effects are potent and significant .

Metabolic Pathways

3-O-Methylquercetin tetraacetate is involved in several metabolic pathways. It is known to interact with enzymes involved in platelet aggregation . Furthermore, it has been found to inhibit cAMP and cGMP-phosphodiesterase (PDE), key enzymes in cellular signal transduction .

準備方法

The synthesis of 3-O-Methylquercetin tetraacetate involves the esterification of quercetin. One common method is the regioselective O-derivatization of quercetin via ester intermediates. This process can be achieved using common esterification procedures, such as the use of acetic anhydride in the presence of a catalyst like pyridine . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

3-O-Methylquercetin tetraacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

類似化合物との比較

3-O-Methylquercetin tetraacetate can be compared with other methylated quercetin derivatives, such as:

生物活性

3-O-Methylquercetin tetraacetate (QMTA) is a methylated derivative of quercetin, a flavonoid known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of QMTA, focusing on its antioxidant, anti-inflammatory, and antiplatelet properties, as well as its potential therapeutic applications.

3-O-Methylquercetin tetraacetate is characterized by the presence of four acetyl groups attached to the quercetin backbone. This modification enhances its solubility and bioavailability compared to other quercetin derivatives. The molecular formula is C20H18O10, and its structure can be represented as follows:

Antioxidant Activity

Research indicates that QMTA exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cell types. For example, studies demonstrate that QMTA can enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby mitigating oxidative damage in cells exposed to reactive oxygen species (ROS) .

Table 1: Antioxidant Effects of QMTA

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| HepG2 | 50 µM | Increased SOD and catalase levels | |

| BV-2 | 10 µM | Reduced ROS production | |

| Rat Liver Microsomes | 100 µM | Inhibition of lipid peroxidation |

Anti-Inflammatory Activity

QMTA has demonstrated potent anti-inflammatory effects in various experimental models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, particularly in response to lipopolysaccharide (LPS) stimulation. This suggests that QMTA may play a role in modulating inflammatory responses in conditions such as asthma and other inflammatory diseases.

Case Study: Asthma Model

In a study involving ovalbumin-induced airway hyperresponsiveness (AHR), QMTA was found to significantly reduce airway inflammation and hyperreactivity in sensitized mice. The treatment resulted in a decrease in inflammatory cell counts in bronchoalveolar lavage fluid (BALF), indicating its potential as a therapeutic agent for asthma management .

Antiplatelet Activity

QMTA exhibits significant antiplatelet activity, making it a candidate for cardiovascular applications. It has been shown to inhibit platelet aggregation effectively, which is crucial for preventing thrombotic events.

Table 2: Antiplatelet Effects of QMTA

| Study | Model | Concentration | Effect |

|---|---|---|---|

| In vitro Platelet Aggregation Assay | 10 µM | Inhibition of platelet aggregation | |

| Ex vivo Mouse Model | 3-10 µmol/kg | Reduced thrombus formation |

Mechanistic Insights

The biological activities of QMTA can be attributed to its ability to interact with various cellular pathways:

- Phosphodiesterase Inhibition : QMTA acts as a competitive inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. This inhibition is associated with bronchodilation and reduced airway inflammation .

- Nuclear Factor Kappa B (NF-κB) Modulation : By inhibiting NF-κB activation, QMTA reduces the expression of pro-inflammatory genes, further contributing to its anti-inflammatory effects .

- Reactive Oxygen Species Scavenging : The flavonoid structure allows QMTA to effectively scavenge free radicals, reducing oxidative stress and protecting cellular integrity .

特性

IUPAC Name |

[2-acetyloxy-4-(5,7-diacetyloxy-3-methoxy-4-oxochromen-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJPBMYKKVBCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。